molecular formula C15H26O B2663443 3-(adamantan-1-yl)pentan-3-ol CAS No. 208841-36-5

3-(adamantan-1-yl)pentan-3-ol

Cat. No.: B2663443
CAS No.: 208841-36-5
M. Wt: 222.372
InChI Key: JVEBYNJARVNXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(adamantan-1-yl)pentan-3-ol is an organic compound featuring an adamantane group attached to a pentanol chain. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These characteristics make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(adamantan-1-yl)pentan-3-ol typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantan-1-ol with pentan-3-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-based catalysts and triphenylphosphines are commonly used in these reactions . The process involves the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene, followed by reduction and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(adamantan-1-yl)pentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3-(adamantan-1-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The adamantane group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is particularly valuable in medicinal chemistry, where the compound can interact with viral proteins or neuronal receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(adamantan-1-yl)pentan-3-ol stands out due to its unique combination of the adamantane group and the pentanol chain, which provides a balance of rigidity and flexibility. This makes it particularly useful in applications requiring both stability and reactivity .

Properties

IUPAC Name

3-(1-adamantyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-3-15(16,4-2)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEBYNJARVNXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.